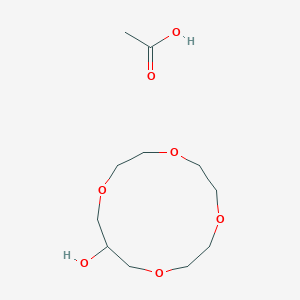
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is a compound that combines the properties of acetic acid and a macrocyclic ether. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The macrocyclic ether component, 1,4,7,10-tetraoxacyclotridecan-12-ol, is a cyclic compound containing oxygen atoms that can form stable complexes with various metal ions. This unique combination makes the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol typically involves the formation of the macrocyclic ether followed by the introduction of the acetic acid moiety. One common method is the cyclization of a linear precursor containing multiple oxygen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form ethanol and other reduced products.
Substitution: The hydroxyl group in the macrocyclic ether can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid moiety typically produces carbon dioxide and water, while reduction can yield ethanol. Substitution reactions can result in various substituted ethers or esters.
Applications De Recherche Scientifique
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol involves its ability to form stable complexes with metal ions. The oxygen atoms in the macrocyclic ether can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the development of diagnostic agents where metal ion coordination is crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A similar macrocyclic ether with four oxygen atoms, used in similar applications.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used as a ligand in coordination chemistry.
Crown Ethers: A class of compounds with multiple oxygen atoms forming a ring, known for their ability to complex with metal ions.
Uniqueness
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is unique due to the presence of both acetic acid and a macrocyclic ether in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various scientific and industrial applications.
Propriétés
Numéro CAS |
77887-90-2 |
|---|---|
Formule moléculaire |
C11H22O7 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C9H18O5.C2H4O2/c10-9-7-13-5-3-11-1-2-12-4-6-14-8-9;1-2(3)4/h9-10H,1-8H2;1H3,(H,3,4) |
Clé InChI |
NHNOKPAENVEWDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1COCCOCC(COCCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


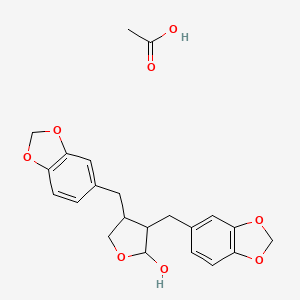
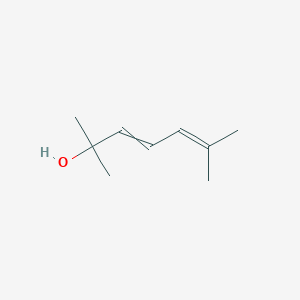
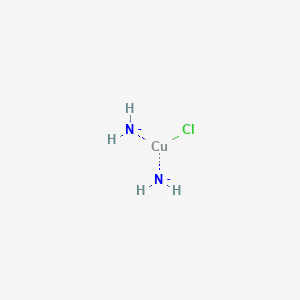
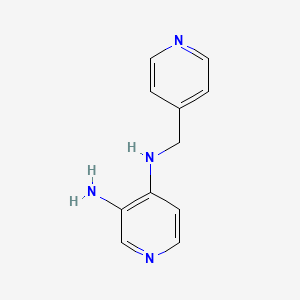
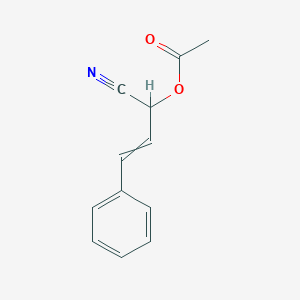
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)


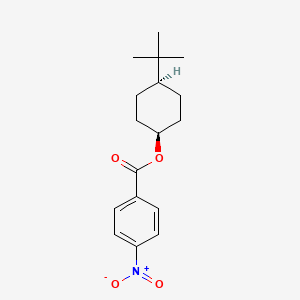

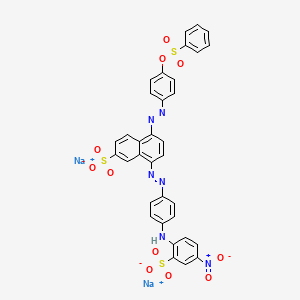
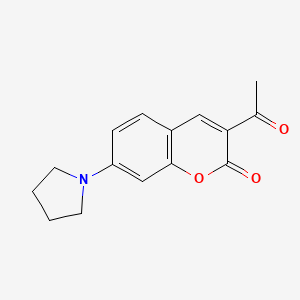
![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
